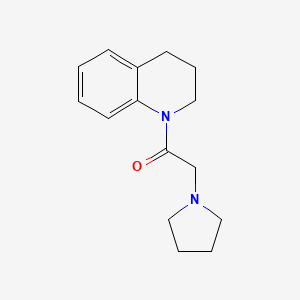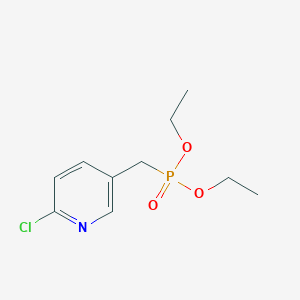
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide, also known as clopidogrel, is a widely used antiplatelet medication that is used to prevent blood clots in patients with cardiovascular diseases. It is an essential drug in the treatment of acute coronary syndrome, stroke, and peripheral arterial disease. Clopidogrel has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mechanism of Action
Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of blood clots. It is a prodrug that is converted to its active form by the liver enzyme CYP2C19.
Biochemical and Physiological Effects:
Clopidogrel has been shown to have several biochemical and physiological effects. It reduces platelet aggregation and adhesion, thereby reducing the risk of blood clots. It also has anti-inflammatory properties and may reduce the risk of atherosclerosis. Clopidogrel has been shown to have a beneficial effect on endothelial function and may improve vascular health.
Advantages and Limitations for Lab Experiments
Clopidogrel has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. It has been extensively studied and has a large body of literature supporting its use. However, the use of N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide in lab experiments may be limited by its potential side effects, such as bleeding.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide. One area of research is the development of new antiplatelet medications that are more effective and have fewer side effects than this compound. Another area of research is the use of this compound in the treatment of inflammatory and neurodegenerative diseases. Additionally, there is a need for further research on the optimal dosing and duration of treatment with this compound in patients with cardiovascular diseases.
Synthesis Methods
Clopidogrel is synthesized through a multi-step process. The first step involves the reaction of 2-chloroacetyl chloride with 3-chlorophenylamine to form N-(3-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with ethyl oxalate in the presence of sodium ethoxide to form ethyl N-(3-chlorophenyl)-2-oxoethyl ester. The final step involves the reaction of this intermediate with methylamine to form N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide.
Scientific Research Applications
Clopidogrel has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Clopidogrel has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-10(6-14-10)9(13)12-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEIETXNLXWUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)





![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)

![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)